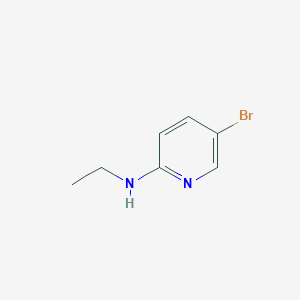

5-bromo-N-ethylpyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-N-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-9-7-4-3-6(8)5-10-7/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXWZJGCLYCDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626322 | |

| Record name | 5-Bromo-N-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856850-36-7 | |

| Record name | 5-Bromo-N-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-N-ethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-bromo-N-ethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-bromo-N-ethylpyridin-2-amine, a substituted bromopyridine of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with well-established principles of organic chemistry and data from closely related analogues to offer a robust resource for researchers.

Core Chemical Properties

This compound is a halogenated aromatic amine with the molecular formula C₇H₉BrN₂. Its structure features a pyridine ring substituted with a bromine atom at the 5-position and an ethylamino group at the 2-position. These functional groups are key to its reactivity and potential biological activity. The bromine atom provides a site for various cross-coupling reactions, making it a versatile synthetic intermediate, while the secondary amine can participate in a range of chemical transformations and may contribute to interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 856850-36-7 | [1] |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Purity | ≥95.0% | Fluorochem |

| Appearance | (Not specified) | - |

| Melting Point | (No data available) | - |

| Boiling Point | (No data available) | - |

| Solubility | (No data available) | - |

| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis: Nucleophilic Aromatic Substitution of 2,5-dibromopyridine with Ethylamine

This method is based on the general principles of nucleophilic aromatic substitution on dihalopyridines.

Experimental Protocol:

Materials:

-

2,5-dibromopyridine

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

-

A suitable base (e.g., potassium carbonate, sodium tert-butoxide)

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a sealed tube with ethanol)

-

Palladium catalyst and ligand (for Buchwald-Hartwig amination, if direct substitution is inefficient)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or a sealed tube, add 2,5-dibromopyridine (1.0 eq) and the chosen base (e.g., potassium carbonate, 2.0 eq).

-

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF). To this suspension, add a solution of ethylamine (1.1-1.5 eq) in the same solvent.

-

Reaction: The reaction mixture is stirred and heated (e.g., to 80-120 °C) while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Proposed synthesis workflow for this compound.

Spectral Properties (Predicted)

As experimental spectral data for this compound is not publicly available, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established NMR prediction algorithms and can serve as a guide for the characterization of the synthesized compound.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | H-6 |

| ~7.4 | dd | 1H | H-4 |

| ~6.4 | d | 1H | H-3 |

| ~4.8 | br s | 1H | NH |

| ~3.3 | q | 2H | -CH₂- |

| ~1.2 | t | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 |

| ~148 | C-6 |

| ~140 | C-4 |

| ~110 | C-3 |

| ~96 | C-5 |

| ~38 | -CH₂- |

| ~15 | -CH₃ |

Reactivity and Potential Biological Activity

The chemical reactivity of this compound is largely dictated by its three key structural features: the pyridine ring, the bromo substituent, and the N-ethylamino group.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents.

-

Bromo Substituent: The bromine atom at the 5-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups, making it a valuable building block for the synthesis of more complex molecules.

-

N-ethylamino Group: The amino group is a nucleophile and can undergo reactions such as acylation, alkylation, and sulfonylation. It can also act as a hydrogen bond donor, which is often crucial for biological activity.

While there is no specific biological data for this compound, the broader class of substituted bromopyridines has been extensively explored in medicinal chemistry and has shown a wide range of biological activities. These include, but are not limited to, kinase inhibition, anti-inflammatory, and antimicrobial activities. The presence of the bromo- and amino- substituents suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents.

Caption: Inferred potential biological activities of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential for use in organic synthesis and drug discovery. While experimental data on its specific properties are currently limited, this guide provides a comprehensive overview based on available information and established chemical principles. The proposed synthetic route and predicted spectral data offer a solid foundation for researchers to synthesize and characterize this compound. Further investigation into its reactivity and biological activity is warranted and could lead to the development of novel molecules with important applications.

References

Technical Guide: Synthesis and Characterization of 5-bromo-N-ethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 5-bromo-N-ethylpyridin-2-amine. This document details plausible synthetic routes, experimental protocols, and in-depth characterization data, presented in a format tailored for researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a halogenated and N-alkylated aminopyridine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The presence of a bromine atom offers a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate for the synthesis of compound libraries. The N-ethyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide outlines two robust methods for the synthesis of this compound and provides a thorough analysis of its structural and physicochemical properties.

Synthesis of this compound

Two primary synthetic strategies are proposed for the preparation of this compound: Reductive Amination and Buchwald-Hartwig Amination. Both methods start from the commercially available 2-amino-5-bromopyridine.

Method 1: Reductive Amination

Reductive amination offers a straightforward approach to N-alkylation by reacting a primary amine with an aldehyde to form an imine, which is subsequently reduced in situ to the desired secondary amine. This one-pot procedure is often favored for its operational simplicity and the use of mild reducing agents.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

2-amino-5-bromopyridine (1.0 eq)

-

Acetaldehyde (1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 2-amino-5-bromopyridine (1.0 eq) in dichloroethane, add acetaldehyde (1.5 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

-

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling amines with aryl halides and offers a broad substrate scope.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

2-amino-5-bromopyridine (1.0 eq)

-

Ethyl iodide or ethyl tosylate (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene or dioxane

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-amino-5-bromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

-

Add anhydrous toluene or dioxane, followed by the ethylating agent (ethyl iodide or ethyl tosylate, 1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the final product.

-

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic techniques and physical property measurements. Below is a summary of the expected and predicted data.

| Property | Data |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid or oil. |

| Melting Point | Not experimentally determined. Estimated to be in the range of 30-60 °C based on similar N-alkylated aminopyridines. |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |

| ¹H NMR (400 MHz, CDCl₃) | Predicted: δ 8.0-8.2 (d, 1H, H6), 7.3-7.5 (dd, 1H, H4), 6.4-6.6 (d, 1H, H3), 4.8-5.2 (br s, 1H, NH), 3.2-3.4 (q, 2H, CH₂), 1.2-1.4 (t, 3H, CH₃) ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted: δ 158-160 (C2), 148-150 (C6), 140-142 (C4), 110-112 (C3), 105-107 (C5), 38-40 (CH₂), 14-16 (CH₃) ppm. |

| Mass Spectrometry (ESI-MS) | Predicted m/z: 201.0022 [M+H]⁺, 222.9841 [M+Na]⁺.[1] |

| Infrared (IR) Spectroscopy | Expected Peaks (cm⁻¹): 3300-3400 (N-H stretch), 2900-3000 (C-H stretch), 1600-1650 (C=C stretch, aromatic), 1200-1300 (C-N stretch). |

Experimental Workflows and Diagrams

Synthesis Workflow via Reductive Amination

The following diagram illustrates the key steps in the synthesis of this compound using the reductive amination protocol.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-bromo-N-ethylpyridin-2-amine

Introduction

5-bromo-N-ethylpyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its application and further development. Spectroscopic analysis is the cornerstone of molecular characterization. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As direct experimental data is not extensively published, this document presents predicted spectroscopic data based on established principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. For this compound, the predicted ¹H NMR data in a solvent like CDCl₃ is summarized below. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating amino group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | Doublet (d) | 1H | H-6 (Pyridine) |

| ~ 7.4 - 7.6 | Doublet of Doublets (dd) | 1H | H-4 (Pyridine) |

| ~ 6.4 - 6.6 | Doublet (d) | 1H | H-3 (Pyridine) |

| ~ 4.5 - 5.5 | Broad Singlet (br s) | 1H | N-H (Amine) |

| ~ 3.3 - 3.5 | Quartet (q) | 2H | -CH₂- (Ethyl) |

| ~ 1.2 - 1.4 | Triplet (t) | 3H | -CH₃ (Ethyl) |

Note: The chemical shift of the N-H proton is concentration-dependent and may exchange with D₂O.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts for this compound are presented below.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 158 - 162 | C-2 (C-N) |

| ~ 148 - 152 | C-6 |

| ~ 140 - 144 | C-4 |

| ~ 108 - 112 | C-3 |

| ~ 95 - 100 | C-5 (C-Br) |

| ~ 38 - 42 | -CH₂- (Ethyl) |

| ~ 14 - 16 | -CH₃ (Ethyl) |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. As a secondary amine, this compound is expected to show a single N-H stretching band.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3350 - 3310 | N-H Stretch (Secondary Amine) | Medium |

| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~ 2980 - 2850 | Aliphatic C-H Stretch (CH₃, CH₂) | Medium |

| ~ 1600 - 1580 | C=C and C=N Ring Stretching (Pyridine) | Strong |

| ~ 1470 - 1430 | C=C and C=N Ring Stretching (Pyridine) | Strong |

| ~ 1335 - 1250 | Aromatic C-N Stretch | Strong |

| ~ 1250 - 1020 | Aliphatic C-N Stretch | Medium |

| ~ 910 - 665 | N-H Wag | Broad |

| ~ 600 - 500 | C-Br Stretch | Medium |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak.[2]

| m/z Value | Ion | Description |

| 201 / 203 | [M]⁺˙ | Molecular ion peak, showing a ~1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |

| 186 / 188 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 172 / 174 | [M - C₂H₅]⁺ | Loss of an ethyl radical, a common fragmentation for N-alkyl amines. |

| 122 | [M - Br]⁺ | Loss of a bromine radical. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation resulting from the cleavage of the C-Br and C-N bonds.[3] |

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[4]

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Parameters : Utilize proton broadband decoupling to simplify the spectrum to singlets for each carbon.[5] A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.[6]

-

Film Deposition : Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[6]

-

Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer.

-

Spectral Collection : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[7]

-

Ionization Method : Utilize electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules, minimizing fragmentation and typically showing the protonated molecular ion.[8]

-

Instrumentation : Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) via direct infusion using a syringe pump.[7]

-

Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. The characteristic 1:1 isotopic pattern for bromine should be observed for the molecular ion cluster.

Mandatory Visualizations

To illustrate the logical flow of spectroscopic analysis, the following diagrams are provided.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Logical relationships between spectroscopic techniques and derived structural information.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. web.mit.edu [web.mit.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

Solubility Profile of 5-bromo-N-ethylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-N-ethylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of publicly available quantitative solubility data for this specific compound, this document presents qualitative solubility information for the closely related analogue, 2-amino-5-bromopyridine, to offer valuable insights. Furthermore, detailed experimental protocols for determining the solubility of solid organic compounds are provided, which can be directly applied to this compound. This guide also includes visualizations of a general experimental workflow for solubility determination and the key factors influencing the solubility of substituted pyridine derivatives.

Introduction

This compound is a halogenated and N-alkylated pyridine derivative. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in various research and development settings, including drug discovery and materials science. The solubility of a compound dictates its bioavailability, reaction kinetics, and ease of handling in a laboratory setting. This guide aims to provide a foundational understanding of the solubility of this compound class and the methodologies to quantitatively assess it.

Solubility Data of a Structurally Related Compound

Table 1: Qualitative Solubility of 2-amino-5-bromopyridine

| Solvent | Solubility Description | Source |

| Methanol | Soluble | [1] |

| Ethanol | Moderately Soluble | [2] |

| Chloroform | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Dimethylformamide | Moderately Soluble | [2] |

| Water | Slightly Soluble/Limited | [1][2] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound in organic solvents.

General Qualitative Solubility Assessment

This protocol provides a rapid assessment of a compound's solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.

-

If the solid has not completely dissolved, continue adding the solvent in 1 mL increments up to a total of 5 mL, vortexing after each addition.

-

Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Quantitative Gravimetric Solubility Determination

This method determines the mass of a solute that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm pore size)

-

Pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial.

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be achieved by placing the vial in an oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.

-

Once the solvent is completely removed, cool the vial in a desiccator and weigh it again.

-

The difference in weight of the vial before and after solvent evaporation gives the mass of the dissolved solid.

-

Calculate the solubility in terms of g/L or mol/L.

Visualizations

Experimental Workflow for Solubility Screening

Caption: A general experimental workflow for determining the solubility of a solid compound.

Factors Influencing Solubility of Substituted Pyridines

Caption: Key factors influencing the solubility of substituted pyridine derivatives.

Conclusion

While specific quantitative solubility data for this compound remains to be determined, this guide provides a solid framework for researchers. The qualitative data for a structural analogue suggests that polar organic solvents are likely to be effective. The detailed experimental protocols provided herein offer a clear path for the quantitative determination of its solubility in various organic solvents, which is a critical parameter for its successful application in research and development.

References

The Versatile Building Block: A Technical Guide to 5-bromo-N-ethylpyridin-2-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. A particularly valuable derivative for synthetic chemists is 5-bromo-N-ethylpyridin-2-amine, a versatile building block that offers multiple avenues for structural elaboration and the generation of diverse compound libraries. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of potent kinase inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives. Key properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.06 g/mol |

| CAS Number | Not available |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound: A Detailed Experimental Protocol

Step 1: Synthesis of 2-amino-5-bromopyridine

This procedure is adapted from known methods for the bromination of 2-aminopyridine.[1][2]

-

Materials: 2-aminopyridine, Phenyltrimethylammonium tribromide, Dichloromethane (or Chloroform), Saturated sodium chloride solution, Anhydrous sodium sulfate, Benzene.

-

Procedure:

-

In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4g (0.1 mol) of 2-aminopyridine and 300ml of dichloromethane.

-

To the stirring solution, add 37.6g (0.1 mol) of phenyltrimethylammonium tribromide.

-

Stir the reaction mixture at 30°C for 2 hours.

-

After the reaction is complete, wash the mixture with 40ml of saturated sodium chloride solution.

-

Separate the organic layer using a separatory funnel and wash it 2-3 times with 20ml of water.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain a crude product.

-

Recrystallize the crude product from benzene, filter, and dry to obtain 2-amino-5-bromopyridine as a yellow solid. The reported yield for this type of reaction is typically in the range of 75-80%.[2]

-

Step 2: N-ethylation of 2-amino-5-bromopyridine

This protocol is a representative procedure based on the Goldberg reaction for the N-alkylation of aminopyridines.[3]

-

Materials: 2-amino-5-bromopyridine, Iodoethane, Copper(I) iodide (CuI), 1,10-Phenanthroline, Potassium carbonate (K₂CO₃), Toluene.

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-amino-5-bromopyridine (1.0 eq), CuI (0.03 eq), and 1,10-phenanthroline (0.03 eq).

-

Add anhydrous toluene, followed by K₂CO₃ (2.0 eq).

-

Add iodoethane (1.2 eq) to the reaction mixture.

-

Heat the mixture to 110-120°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, often acting as a hinge-binding motif. The bromine atom at the 5-position of this compound serves as a convenient handle for introducing further molecular complexity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

A prominent example of a kinase family targeted by derivatives of 2-aminopyridine scaffolds is the Polo-like kinases (PLKs), particularly PLK4. PLK4 is a master regulator of centriole duplication, and its overexpression is implicated in the tumorigenesis of various cancers.[4]

Biological Activity of Structurally Related Compounds

While specific biological data for derivatives of this compound is limited in the public domain, data for structurally related pyrimidin-2-amine derivatives highlight the potential of this scaffold in developing potent PLK4 inhibitors.

Table of PLK4 Inhibitory Activity for Representative Pyrimidin-2-amine Derivatives [4]

| Compound | PLK4 IC₅₀ (µM) |

| 8h | 0.0067 |

| 3r | 0.0174 |

Note: The compounds listed are pyrimidin-2-amine derivatives and are presented as representative examples of the potential biological activity of compounds derived from a similar 2-amino-heterocycle scaffold.

The PLK4 Signaling Pathway: A Key Target

Inhibitors derived from the this compound scaffold can be designed to target the ATP-binding pocket of PLK4. By blocking the kinase activity of PLK4, these compounds can disrupt the centriole duplication cycle, leading to mitotic arrest and ultimately apoptosis in cancer cells.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemists. Its straightforward, albeit multi-step, synthesis and the reactivity of the bromine atom open the door to a wide array of structural modifications. The demonstrated potential of the 2-aminopyridine scaffold in the design of potent kinase inhibitors, particularly against targets like PLK4, underscores the importance of this building block in the ongoing quest for novel and effective cancer therapeutics. The detailed protocols and pathway information provided in this guide serve as a solid foundation for researchers to utilize this compound in their drug discovery programs.

References

- 1. Page loading... [guidechem.com]

- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 3. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 5-bromo-N-ethylpyridin-2-amine: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N-ethylpyridin-2-amine is a versatile bifunctional building block in organic synthesis, offering multiple avenues for molecular elaboration. Its structure, featuring a nucleophilic secondary amine and a bromine-substituted pyridine ring, makes it an ideal substrate for a variety of transformations, particularly palladium-catalyzed cross-coupling reactions. The pyridine core is a prevalent motif in numerous pharmaceuticals and biologically active compounds, rendering derivatives of this starting material highly valuable in drug discovery and development. This technical guide provides an in-depth overview of the potential applications of this compound in organic synthesis, complete with experimental protocols, quantitative data from analogous systems, and visual representations of key synthetic pathways.

Synthesis of this compound

The synthesis of this compound can be readily achieved from commercially available 2-amino-5-bromopyridine. A standard approach involves the ethylation of the primary amino group.

Experimental Protocol: N-ethylation of 2-amino-5-bromopyridine

Materials:

-

2-amino-5-bromopyridine

-

Iodoethane (or ethyl bromide)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

Procedure:

-

To a solution of 2-amino-5-bromopyridine (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1-1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add iodoethane (1.1 eq.) dropwise to the reaction mixture.

-

The reaction is then stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Note: This is a general procedure and optimization of the base, solvent, and temperature may be required for optimal yield and purity.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyridine ring and a wide range of organoboron compounds. While specific data for this compound is not extensively reported, the following data for the analogous 5-bromo-2-methylpyridin-3-amine provides a strong indication of the expected reactivity and yields[1].

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 85 |

| 2 | 4-Methylphenylboronic acid | 5-(4-methylphenyl)-2-methylpyridin-3-amine | 82 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |

| 5 | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-2-methylpyridin-3-amine | 80 |

| 6 | 3,5-Dimethylphenylboronic acid | 5-(3,5-dimethylphenyl)-2-methylpyridin-3-amine | 89 |

| 7 | 4-Iodophenylboronic acid | 5-(4-iodophenyl)-2-methylpyridin-3-amine | 75 |

| 8 | 3,4-Difluorophenylboronic acid | 5-(3,4-difluorophenyl)-2-methylpyridin-3-amine | 79 |

| 9 | 3-Chloro-4-fluorophenylboronic acid | 5-(3-chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 76 |

Experimental Protocol (Adapted from a similar system): [1]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₃PO₄ (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (1,4-dioxane/water, 4:1).

-

Heat the reaction mixture to 85-95 °C and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-arylated or N-heteroarylated derivatives by coupling this compound with a variety of primary and secondary amines. This reaction is a cornerstone for constructing complex nitrogen-containing molecules.

General Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol (General):

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equivalents)

-

Anhydrous toluene

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

-

Add this compound (1.0 eq.) and the amine (1.2 eq.).

-

Add anhydrous toluene.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkynyl moiety at the 5-position of the pyridine ring, providing a valuable intermediate for further transformations, such as cyclization reactions or the synthesis of conjugated systems.

General Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol (General):

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a degassed solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the palladium catalyst, CuI, and the base.

-

Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Applications in Cyclization Reactions

The 2-aminopyridine moiety in this compound and its derivatives can participate in various cyclization reactions to form fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Potential Cyclization Pathways

Following a cross-coupling reaction, the newly introduced substituent can undergo an intramolecular cyclization with the N-ethylamino group or the pyridine nitrogen. For instance, a Sonogashira coupling product bearing a terminal hydroxyl or amino group on the alkyne could potentially cyclize to form furo[2,3-b]pyridines or pyrrolo[2,3-b]pyridines, respectively.

Illustrative Workflow for a Potential Domino Reaction:

Caption: A potential domino Sonogashira coupling and intramolecular cyclization workflow.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse array of functionalized pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides access to complex molecular architectures. Furthermore, the potential for subsequent cyclization reactions opens up pathways to novel fused heterocyclic systems. The protocols and data presented in this guide, based on the reactivity of closely related analogs, offer a solid foundation for researchers to explore the full synthetic potential of this important intermediate in their drug discovery and development endeavors.

References

Investigating the Electronic Properties of N-Substituted 2-Aminopyridines: A Technical Guide

Introduction: N-substituted 2-aminopyridines are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Their significance in medicinal chemistry and drug discovery is well-documented, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The electronic properties of these molecules, governed by the nature and position of substituents on the pyridine ring and the exocyclic nitrogen, are fundamental to their reactivity, molecular interactions, and ultimately, their pharmacological efficacy. Understanding these properties is therefore critical for the rational design of new therapeutic agents and advanced materials.

This technical guide provides an in-depth overview of the key methodologies used to investigate the electronic characteristics of N-substituted 2-aminopyridines. It details experimental protocols for spectroscopic and electrochemical analysis, summarizes key quantitative data, and explores the utility of computational chemistry in elucidating structure-property relationships.

General Investigative Workflow

The investigation of the electronic properties of N-substituted 2-aminopyridines typically follows a multi-step workflow. This process begins with the chemical synthesis of the target compounds, followed by a comprehensive analysis using various spectroscopic and electrochemical techniques. The experimental data is then often complemented by computational modeling to provide a deeper understanding of the molecular electronic structure.

Caption: General workflow for investigating the electronic properties of 2-aminopyridines.

Methodologies and Experimental Protocols

A combination of spectroscopic, electrochemical, and computational methods is employed to characterize the electronic properties of these compounds thoroughly.

Synthesis of N-Substituted 2-Aminopyridines

The synthesis of 2-aminopyridine derivatives is well-established. Classical methods often involve harsh conditions, but modern approaches provide milder and more efficient routes.[1] A common and practical strategy involves the reaction of pyridine N-oxides with amines or isocyanides.[4][5]

General Protocol for Synthesis from Pyridine N-Oxide:

-

A pyridine N-oxide starting material (1.0 equiv) is dissolved in a suitable solvent mixture, such as acetonitrile/DMF.[4]

-

An activating agent, like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or a phosphonium salt (e.g., PyBroP), is added.[4][5]

-

The desired amine or isocyanide (1.0 equiv) is introduced to the reaction mixture.[4]

-

The mixture is heated under an inert atmosphere (e.g., nitrogen) for several hours (e.g., 105 °C for 4 hours).[4]

-

Following the reaction, a deprotection step, often involving acidic workup (e.g., 1 M HCl), may be required to yield the final N-substituted 2-aminopyridine.[4]

-

The crude product is concentrated, and the final compound is purified using techniques like column chromatography.[4][6]

Spectroscopic Analysis

UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy: These techniques are fundamental for probing the electronic transitions within the molecule. The absorption (λmax) and emission (λem) maxima provide insights into the energy gap between the ground and excited states.

Experimental Protocol:

-

Solutions of the 2-aminopyridine derivatives are prepared in a suitable solvent (e.g., chloroform, DMSO, ethanol) at a specific concentration (e.g., 1.0 x 10-4 M).[7]

-

UV-Vis absorption spectra are recorded using a spectrophotometer, scanning a relevant wavelength range to identify the maximum absorption peaks (λmax).[7]

-

Fluorescence emission spectra are acquired using a spectrofluorometer. The sample is excited at or near its absorption maximum, and the emission spectrum is recorded.[8]

-

To determine the relative quantum yield (Φ), the fluorescence intensity of the sample is compared against a well-characterized standard, such as quinine bisulfate, under identical experimental conditions (excitation wavelength, bandwidths, etc.).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for structural elucidation and for probing the electron density distribution within the molecule. Chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.

Experimental Protocol:

-

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).[9]

-

1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).[9]

-

Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS) or the residual solvent signal.[9]

Electrochemical Analysis

Cyclic Voltammetry (CV): CV is a powerful electroanalytical technique used to study the redox properties of a compound. It provides information on oxidation and reduction potentials, which are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Experimental Protocol:

-

A three-electrode system is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag+ or Ag/AgCl), and an auxiliary or counter electrode (e.g., platinum wire).[10]

-

The experiment is conducted in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[10]

-

The solution is deoxygenated by purging with an inert gas like argon or nitrogen for several minutes before the measurement to prevent interference from oxygen reduction.[11]

-

The potential is swept linearly from a starting potential to a switching potential and then back. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

Computational Studies

Density Functional Theory (DFT): DFT calculations are widely used to complement experimental data and provide detailed insights into the electronic structure. These studies can predict molecular geometries, charge distributions, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).[12][13]

Computational Protocol:

-

The molecular structure of the N-substituted 2-aminopyridine is built and its geometry is optimized using a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)).[13]

-

Properties such as HOMO-LUMO energies, the electrostatic potential (ESP) map, and natural bond orbital (NBO) analysis are calculated to understand electron distribution and reactivity.[14]

-

The effect of different substituents on these electronic properties can be systematically investigated by performing calculations on a series of related molecules.[15][16]

Quantitative Data on Electronic Properties

The electronic properties of N-substituted 2-aminopyridines are highly dependent on the nature of the substituents. Electron-donating groups (EDGs) on the exocyclic nitrogen or the pyridine ring generally increase the electron density of the system, while electron-withdrawing groups (EWGs) decrease it. This modulation directly impacts the spectroscopic and electrochemical data.

Spectroscopic Properties

The tables below summarize representative spectroscopic data for various N-substituted 2-aminopyridine derivatives, illustrating the influence of different substituents.

Table 1: UV-Visible Absorption and Fluorescence Data for Selected 2-Aminopyridine Derivatives.

| Compound | N-Substituent | Other Substituents | λA (nm)[9] | λex (nm)[9] | λem (nm)[9] | Quantum Yield (Φ)[9] |

|---|---|---|---|---|---|---|

| 1 | tert-Butyl | 6-phenyl-3,4-di(COOEt) | 270 | 390 | 480 | 0.34 |

| 2 | Benzyl | 6-phenyl-3,4-di(COOEt) | 270 | 390 | 480 | 0.34 |

| 3 | Cyclohexyl | 6-phenyl-3,4-di(COOEt) | 270 | 390 | 485 | 0.32 |

| 4 | tert-Butyl | 6-(4-CF3-phenyl)-3,4-di(COOEt) | 270 | 390 | 480 | 0.44 |

| 7 | tert-Butyl | 6-(4-Br-phenyl)-3,4-di(COOEt) | N/A | N/A | N/A | N/A |

Data extracted from literature.[9] Note: λA = Absorption Maxima, λex = Excitation Wavelength, λem = Emission Maxima.

NMR Spectroscopic Data

NMR chemical shifts are sensitive indicators of the local electronic environment. The data below for N-(4-Chlorophenyl)pyridin-2-amine provides an example of typical chemical shifts.

Table 2: 1H and 13C NMR Data for N-(4-Chlorophenyl)pyridin-2-amine in CD3CN.

| Nucleus | Chemical Shift (δ, ppm)[4] |

|---|---|

| 1H NMR | 8.16, 7.63, 7.55, 7.50, 7.27, 6.79-6.75 |

| 13C NMR | 156.7, 148.3, 141.5, 138.4, 129.4, 125.9, 120.7, 116.0, 111.4 |

Data extracted from literature.[4]

Structure-Property Relationships

The interplay between the molecular structure and the resulting electronic properties is a key area of investigation.

Caption: Relationship between molecular structure and key electronic properties.

-

Substituent Effects: Electron-donating substituents, such as amino (-NH2) or methoxy (-OCH3) groups, tend to increase the energy of the HOMO, making the molecule easier to oxidize.[17][18] They can also cause a red shift (shift to longer wavelength) in the absorption and emission spectra. Conversely, electron-withdrawing groups like nitro (-NO2) or cyano (-CN) lower the energy of the LUMO, making the molecule easier to reduce and typically causing a blue shift.[18]

-

Computational Insights: DFT studies reveal that the HOMO is often localized on the 2-aminopyridine moiety, while the LUMO distribution can vary depending on the substituents.[13] The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's chemical reactivity and the wavelength of its lowest-energy electronic transition. A smaller gap generally implies higher reactivity and a longer wavelength of absorption.[15]

Conclusion

The electronic properties of N-substituted 2-aminopyridines are of paramount importance for their application in drug development and materials science. A synergistic approach combining chemical synthesis, detailed spectroscopic analysis (UV-Vis, fluorescence, NMR), electrochemical measurements (Cyclic Voltammetry), and computational modeling (DFT) provides a comprehensive understanding of these properties. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to rationally design and synthesize novel 2-aminopyridine derivatives with tailored electronic characteristics for specific biological or material applications.

References

- 1. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. edinst.com [edinst.com]

- 9. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Antitumor Activity, Molecular Docking and DFT Study of Novel Pyrimidiopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Energetic and Geometric Characteristics of the Substituents: Part 2: The Case of NO2, Cl, and NH2 Groups in Their Mono-Substituted Derivatives of Simple Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminopyridine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine moiety, a seemingly simple heterocyclic scaffold, has emerged as a powerhouse in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its unique combination of physicochemical properties, including its low molecular weight and capacity for crucial hydrogen bonding interactions, has cemented its status as a "privileged scaffold" in drug discovery.[1] This technical guide provides a comprehensive overview of the role of the 2-aminopyridine core in drug design, detailing its applications, synthesis, and the biological mechanisms it modulates.

Physicochemical Properties and Pharmacophoric Features

The 2-aminopyridine scaffold's utility in drug discovery is largely attributable to its distinct structural and electronic characteristics. As a low molecular weight and perfectly functionalized moiety, it serves as an excellent starting point for the synthesis of diverse biologically active molecules.[1] The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the pyridine nitrogen) within a rigid aromatic framework allows for specific and high-affinity interactions with a multitude of biological targets, particularly the hinge region of kinases.

A Privileged Scaffold in Kinase Inhibition

The 2-aminopyridine motif is a well-established kinase inhibitor scaffold.[3] Its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases makes it a versatile starting point for the design of potent and selective inhibitors. Numerous clinically successful and investigational kinase inhibitors incorporate this crucial scaffold.

Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibition

In the realm of oncology, 2-aminopyridine derivatives have demonstrated significant success as inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), key drivers in certain types of non-small cell lung cancer (NSCLC). The fusion of these kinases with other genes leads to constitutively active signaling pathways promoting cell proliferation and survival, including the PI3K/Akt, MAPK/Erk, and Jak/Stat pathways.[4] Crizotinib, an FDA-approved drug, features a 2-aminopyridine core and effectively inhibits these aberrant kinases. However, the emergence of drug resistance has spurred the development of next-generation inhibitors, many of which retain this critical scaffold.

Below is a diagram illustrating the general signaling pathway of ALK/ROS1 and the point of inhibition by 2-aminopyridine-based drugs.

Caption: ALK/ROS1 Signaling Pathway and Inhibition.

Checkpoint Kinase 2 (CHK2) Inhibition

Checkpoint Kinase 2 (CHK2) is a crucial serine/threonine kinase in the DNA damage response pathway.[5] Upon DNA double-strand breaks, ATM kinase activates CHK2, which in turn phosphorylates a variety of substrates to induce cell cycle arrest, DNA repair, or apoptosis.[6] The 2-aminopyridine scaffold has been successfully employed to develop potent and selective CHK2 inhibitors.

The following diagram depicts the role of CHK2 in the DNA damage response.

Caption: CHK2 Signaling in DNA Damage Response.

Other Kinase Targets

The versatility of the 2-aminopyridine scaffold extends to a wide range of other kinase targets implicated in various diseases:

-

Cyclin-Dependent Kinase 9 (CDK9)/Histone Deacetylase (HDAC): Dual inhibitors targeting both CDK9, a key regulator of transcriptional elongation, and HDACs have been developed using the 2-aminopyridine framework for the treatment of cancers.[7]

-

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): This kinase is involved in inflammatory and malignant diseases, and 2-aminopyridine-based inhibitors have been investigated for their therapeutic potential.[8][9][10][11]

-

Vaccinia-Related Kinase 1 and 2 (VRK1/VRK2): These kinases are involved in cell cycle control, and differential inhibitor sensitivity has been observed with 2-aminopyridine derivatives.[2][12]

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activity of various 2-aminopyridine derivatives against different targets.

Table 1: 2-Aminopyridine Derivatives as Kinase Inhibitors

| Compound/Drug | Target Kinase | IC50 / Ki (nM) | Cell Line | Reference |

| Crizotinib | ALK | 24 | H3122 | - |

| Crizotinib | ROS1 | 1.7 | - | [13] |

| Compound 18d | ALK | 40 | Karpas-299 | - |

| Compound C01 | ROS1G2032R | 42.3 | CD74-ROS1G2032R | [14] |

| Compound 8e | CDK9 | 88.4 | - | [15] |

| Compound 8e | HDAC1 | 168.9 | - | [15] |

| Compound 21b | JAK2 | 9 | - | [16] |

| - | CHK2 | 5-100 (range) | - | [17] |

| - | MAP4K4 | Potent Inhibition | - | [18] |

| Compound 26 | VRK1 | 150 | - | [3] |

Table 2: Antimicrobial Activity of 2-Aminopyridine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2c | S. aureus | 0.039 | [6][19][20] |

| 2c | B. subtilis | 0.039 | [6][19][20] |

| 22c | S. aureus | 39 | [21] |

| 22c | B. subtilis | 39 | [21] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-aminopyridine derivatives and for key biological assays.

Synthesis of 2-Aminopyridine Derivatives

Protocol 1: Multicomponent One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives [19][22]

This protocol describes a solvent-free, efficient method for synthesizing substituted 2-aminopyridines.

Materials:

-

Enaminone (1 mmol)

-

Malononitrile (1 mmol)

-

Primary amine (1 mmol)

Procedure:

-

Combine the enaminone, malononitrile, and primary amine in a reaction vessel.

-

Heat the mixture at 80 °C for 3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminopyridine derivative.

-

Characterize the final product using FTIR, 1H NMR, and 13C NMR spectroscopy.

The proposed workflow for this synthesis is depicted below.

Caption: Multicomponent Reaction Workflow.

Biological Assays

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based) [23]

This protocol outlines a common method for determining the inhibitory activity of compounds against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Test compound (serially diluted in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase Reaction:

-

Prepare a kinase/substrate mixture in kinase assay buffer.

-

Add 2 µL of the kinase/substrate mixture to each well.

-

Initiate the reaction by adding 2 µL of ATP solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

The workflow for this assay is illustrated below.

Caption: In Vitro Kinase Assay Workflow.

ADMET and Pharmacokinetic Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is critical for its clinical success. The 2-aminopyridine scaffold generally imparts favorable drug-like properties. However, as with any scaffold, modifications are often necessary to optimize the pharmacokinetic profile.

Table 3: ADMET/Pharmacokinetic Parameters of Selected 2-Aminopyridine Drugs

| Drug | Indication | Tmax (h) | t1/2 (h) | Metabolism | Excretion | Reference |

| Dalfampridine (Ampyra) | Multiple Sclerosis | 2.6 - 3.7 | 5.6 - 7.6 | Metabolized to 3-hydroxy-4-aminopyridine and its sulfate conjugate | Primarily renal | [24][25] |

| Piroxicam | Anti-inflammatory | 3 - 5 | 50 | Extensive hepatic metabolism | Renal and fecal | - |

| Crizotinib | NSCLC | 4 - 6 | 42 | Extensive hepatic metabolism (CYP3A4/5) | Primarily fecal | - |

Conclusion

The 2-aminopyridine scaffold continues to be a cornerstone of modern drug discovery, demonstrating remarkable versatility across a wide range of therapeutic areas. Its inherent physicochemical properties and ability to engage in key binding interactions make it a highly valuable pharmacophore, particularly in the design of kinase inhibitors. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of 2-aminopyridine derivatives promise to yield even more innovative and effective medicines in the future. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable scaffold.

References

- 1. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential inhibitor sensitivity between human kinases VRK1 and VRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro kinase assay [protocols.io]

- 4. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Inhibitor Sensitivity between Human Kinases VRK1 and VRK2 | PLOS One [journals.plos.org]

- 13. ALK and ROS1 as a joint target for the treatment of lung cancer: a review - de la Bellacasa - Translational Lung Cancer Research [tlcr.amegroups.org]

- 14. escholarship.org [escholarship.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 18. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. ampyra.com [ampyra.com]

A Technical Guide to the Preliminary Biological Screening of 5-Bromo-N-ethylpyridin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The introduction of a bromine atom and an N-ethylamino group at positions 5 and 2, respectively, of the pyridine ring in 5-bromo-N-ethylpyridin-2-amine offers a unique template for the synthesis of novel derivatives with potential therapeutic applications. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the generation of a diverse chemical library. This technical guide outlines a proposed strategy for the preliminary in vitro biological screening of such derivatives, drawing upon established protocols for similar pyridine-based compounds.

Proposed Preliminary Biological Screening Cascade

A tiered approach is recommended to efficiently evaluate the bioactivity of newly synthesized this compound derivatives. This cascade is designed to first assess general cytotoxicity, followed by more specific antimicrobial and anticancer activity screenings.

Data Presentation: Biological Activities of Structurally Related Pyridine Derivatives

The following tables summarize the biological activity data for a series of derivatives synthesized from the closely related starting material, 5-bromo-2-methylpyridin-3-amine.[1] This data can serve as a benchmark for the expected activities of this compound derivatives.

Table 1: Biofilm Inhibition Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives against Escherichia coli [1]

| Compound | Substituent on Phenyl Ring | Biofilm Inhibition (%) |

| 2a | 4-methyl | 87.36 |

| 2b | 2,4,6-trimethyl | 83.90 |

| 2c | 4-methoxy | Not Reported |

| 2d | 4-iodo | Not Reported |

| 2e | 4-chloro | 87.09 |

| 2f | 4-(methylsulfonyl) | 90.95 |

| 2g | 3-acetyl | 83.62 |

| 2h | 3,5-difluoro | Not Reported |

| 2i | 3-chloro-4-fluoro | 86.48 |

| Rifampicin (Standard) | - | 97.53 |

Table 2: Anti-thrombolytic Activity of N-[5-Aryl-2-methylpyridin-3-yl]acetamide Derivatives [1]

| Compound | Substituent on Phenyl Ring | Clot Lysis (%) |

| 4a | 4-methyl | 38.15 |

| 4b | 2,4,6-trimethyl | 41.32 |

| 4c | 4-methoxy | 35.47 |

| 4d | 4-iodo | 32.11 |

| 4e | 4-chloro | 39.82 |

| 4f | 4-(methylthio) | 28.74 |

| 4g | 3-acetyl | 34.69 |

| 4h | 3,5-difluoro | 30.15 |

| 4i | 3-chloro-4-fluoro | 36.91 |

| Streptokinase (Positive Control) | - | 65.12 |

| Water (Negative Control) | - | 5.81 |

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies on related pyridine derivatives. These protocols can be directly applied to the screening of this compound derivatives.

General Synthesis of 5-Aryl-N-ethylpyridin-2-amine Derivatives via Suzuki Cross-Coupling

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[1]

Materials:

-

This compound

-

Arylboronic acids

-

Tetrakis(triphenylphosphine)palladium(0)

-

Potassium phosphate

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Silica gel for column chromatography

-

n-Hexane

Procedure:

-

In a Schlenk flask, combine this compound (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.

-

Add the respective arylboronic acid (1.2 equivalents), potassium phosphate (2.3 equivalents), and water.

-

Stir the mixture at 85-95 °C for 15 hours.

-

After cooling to room temperature, filter the mixture and dilute with ethyl acetate.

-

Evaporate the excess solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

-

Characterize the final products using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.

In Vitro Antibacterial Activity (Biofilm Inhibition Assay)[1]

Materials:

-

Synthesized this compound derivatives

-

Escherichia coli strain

-

Luria-Bertani (LB) broth

-

96-well microtiter plates

-

Crystal Violet solution

-

Ethanol

-

Rifampicin (positive control)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add LB broth and a standardized inoculum of E. coli.

-

Add the test compounds to the wells at a final concentration of 50 µM/mL. Include a positive control (Rifampicin) and a negative control (vehicle solvent).

-

Incubate the plates at 37 °C for 24 hours without agitation.

-

After incubation, discard the planktonic cells and wash the wells with sterile distilled water to remove non-adherent cells.

-

Stain the adhered biofilms with 0.1% Crystal Violet solution for 15 minutes.

-

Remove the excess stain and wash the wells with distilled water.

-

Solubilize the bound dye with 95% ethanol.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(ODcontrol - ODtest) / ODcontrol] x 100

In Vitro Anticancer Activity (MTT Assay)

This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Doxorubicin (positive control)

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and incubate for another 48 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-